molecular formula C10H11BrO B3380940 2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene CAS No. 2120-18-5

2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene

Cat. No.: B3380940
CAS No.: 2120-18-5
M. Wt: 227.1 g/mol
InChI Key: DEEPWKNTUYRJHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene is a chemical compound that belongs to the category of aromatic ethers. This compound has various applications in scientific research, especially in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene typically involves the reaction of 2-bromo-4-methylphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted phenols and ethers.

    Oxidation Reactions: Products include phenols and quinones.

    Reduction Reactions: Products include hydrocarbons.

Scientific Research Applications

2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene involves its role as an electrophile in organic reactions. The presence of the bromine atom and the prop-2-en-1-yloxy group makes it highly reactive. It can form sigma-bonds with nucleophiles, leading to the formation of various substituted products.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylphenol: Similar structure but lacks the prop-2-en-1-yloxy group.

    4-Bromo-2-methylphenol: Similar structure but with different substitution pattern.

    2-Bromo-4-methyl-1-(propan-2-yloxy)benzene: Similar structure but with a different alkoxy group.

Uniqueness

2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene is unique due to the presence of both the bromine atom and the prop-2-en-1-yloxy group, which confer specific reactivity and properties that are valuable in organic synthesis and material science.

Properties

IUPAC Name

2-bromo-4-methyl-1-prop-2-enoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-3-6-12-10-5-4-8(2)7-9(10)11/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEPWKNTUYRJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292958
Record name 2-bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2120-18-5
Record name NSC86578
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.